1,4-Bis(2,2-dimethoxyethyl)piperazine
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Overview
Description
1,4-Bis(2,2-dimethoxyethyl)piperazine is an organic compound with the molecular formula C12H26N2O4. It is a derivative of piperazine, featuring two 2,2-dimethoxyethyl groups attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(2,2-dimethoxyethyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with 2,2-dimethoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2,2-dimethoxyethyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methoxy groups, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, nucleophiles, solvents like dichloromethane or ethanol
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperazine derivatives
Scientific Research Applications
1,4-Bis(2,2-dimethoxyethyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives .
Mechanism of Action
The mechanism of action of 1,4-Bis(2,2-dimethoxyethyl)piperazine involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to changes in their conformation and activity. These interactions can modulate various biochemical pathways, resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diethylpiperazine: Similar structure but with ethyl groups instead of 2,2-dimethoxyethyl groups.
1,4-Dimethylpiperazine: Contains methyl groups instead of 2,2-dimethoxyethyl groups.
1,4-Bis(2-hydroxyethyl)piperazine: Features hydroxyethyl groups instead of 2,2-dimethoxyethyl groups .
Uniqueness
1,4-Bis(2,2-dimethoxyethyl)piperazine is unique due to the presence of the 2,2-dimethoxyethyl groups, which impart distinct chemical properties such as increased solubility, stability, and reactivity. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1,4-bis(2,2-dimethoxyethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O4/c1-15-11(16-2)9-13-5-7-14(8-6-13)10-12(17-3)18-4/h11-12H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRHQXHUHBDFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1CCN(CC1)CC(OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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